molecular formula C22H26N2O3 B14034917 Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate

Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate

Cat. No.: B14034917
M. Wt: 366.5 g/mol
InChI Key: GODLEKUDINKQNA-UHFFFAOYSA-N
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Description

Benzyl 4-(aminomethyl)spiro[chroman-2,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

benzyl 4-(aminomethyl)spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C22H26N2O3/c23-15-18-14-22(27-20-9-5-4-8-19(18)20)10-12-24(13-11-22)21(25)26-16-17-6-2-1-3-7-17/h1-9,18H,10-16,23H2

InChI Key

GODLEKUDINKQNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(C3=CC=CC=C3O2)CN)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(aminomethyl)spiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the condensation of a chromanone derivative with a piperidine derivative under specific conditions that promote spirocyclization. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(aminomethyl)spiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(aminomethyl)spiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: A related compound with similar structural features but different functional groups.

    Chroman-4-one derivatives: These compounds share the chroman backbone and exhibit diverse biological activities.

Uniqueness

Benzyl 4-(aminomethyl)spiro[chroman-2,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spiro linkage, which confer distinct chemical and biological properties

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